molecular formula C15H26O B033960 Epicubenol CAS No. 19912-67-5

Epicubenol

Cat. No.: B033960
CAS No.: 19912-67-5
M. Wt: 222.37 g/mol
InChI Key: COGPRPSWSKLKTF-UHFFFAOYSA-N
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Description

epi-Cubenol: is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O . It is a naturally occurring compound found in various plants and microorganisms. The compound is known for its unique structure and diverse biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: epi-Cubenol can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific terpene synthases. One notable method involves the use of epi-Cubenol synthase from Streptomyces griseus, which catalyzes the conversion of FPP to epi-Cubenol .

Industrial Production Methods: Industrial production of epi-Cubenol often involves the extraction from natural sources such as essential oils of certain plants. The compound can be isolated using steam distillation followed by chromatographic techniques to purify the desired product .

Chemical Reactions Analysis

Types of Reactions: epi-Cubenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert epi-Cubenol to its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epi-Cubenol, which can have different biological activities and applications .

Scientific Research Applications

epi-Cubenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of epi-Cubenol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of DNA polymerase, which is crucial for DNA replication and repair. This inhibition can lead to the suppression of microbial growth and the potential treatment of infections . Additionally, epi-Cubenol can interact with cell membranes, disrupting their integrity and leading to cell death in certain microorganisms .

Comparison with Similar Compounds

  • Cubenol
  • 10-epi-Cubenol
  • 1,10-di-epi-Cubenol
  • T-muurolol

Comparison: epi-Cubenol is unique due to its specific stereochemistry and biological activities. While similar compounds like cubenol and 10-epi-cubenol share structural similarities, epi-Cubenol exhibits distinct properties such as its potent antimicrobial activity and its ability to inhibit DNA polymerase . This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGPRPSWSKLKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880712
Record name cubenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21284-22-0, 19912-67-5
Record name cubenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicubenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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